

Introduction: The Strategic Importance of the Sulfonyl-Biphenyl Moiety

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Compound of Interest

Compound Name:	4-(Piperidin-1-ylsulfonyl)phenylboronic acid
Cat. No.:	B1386960

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The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.^{[1][2]} This application note provides a detailed protocol and mechanistic insights for the coupling of **4-(piperidin-1-ylsulfonyl)phenylboronic acid** with various aryl halides. The resulting sulfonyl-biphenyl scaffold is of significant interest in medicinal chemistry. The piperidine moiety is a prevalent heterocyclic fragment in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties.^{[3][4]} Concurrently, the sulfonamide group is a key pharmacophore in a wide array of therapeutic agents, including antibacterial and anticancer drugs.^[5] The combination of these structural features through a robust Suzuki coupling protocol offers a powerful strategy for the rapid generation of diverse compound libraries in drug discovery programs.

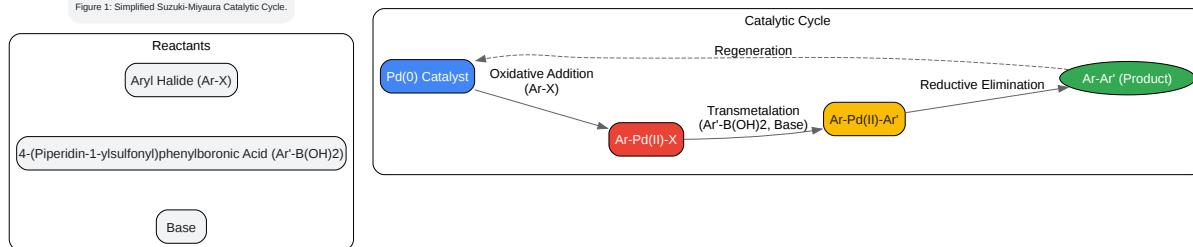
Mechanistic Considerations: A Palladium-Catalyzed Cycle

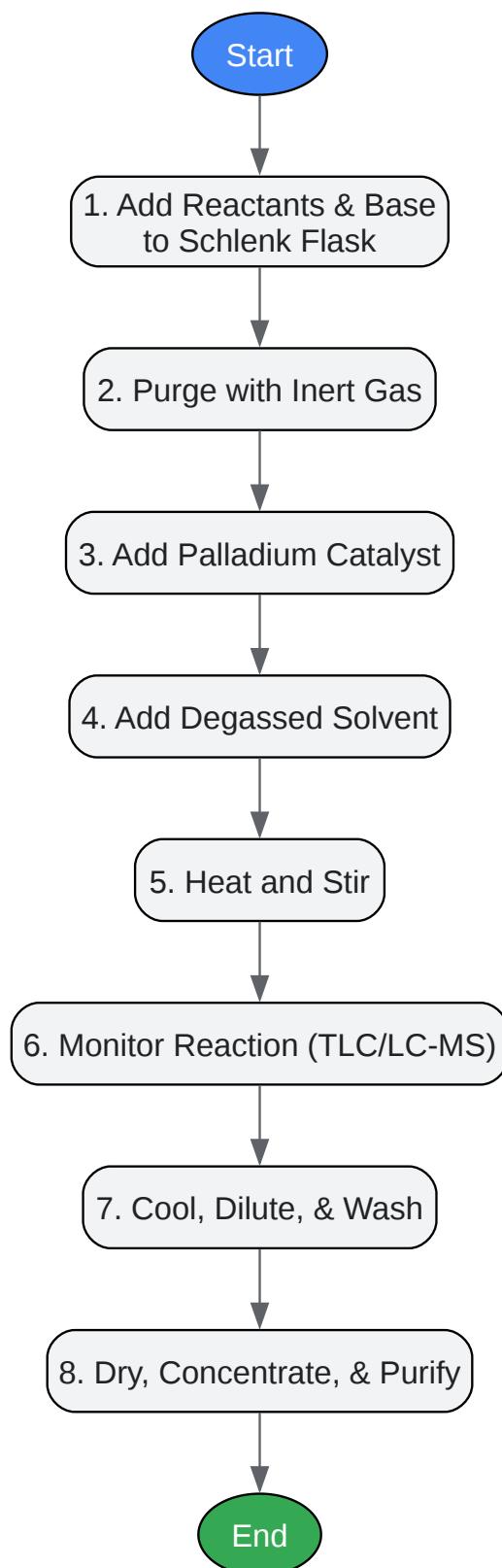
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.^[1] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.^{[1][6]}

- Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.^[1]

- Transmetalation: This is a crucial step where the organic group from the organoboron compound is transferred to the palladium complex. The presence of a base is critical for this step to occur.[7][8][9] The base activates the boronic acid, forming a more nucleophilic borate species, which facilitates the transfer of the aryl group to the palladium center.[9][10]
- Reductive Elimination: In the final step, the two organic ligands on the Pd(II) complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.



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